2-Methylhexanal
Overview
Description
2-Methylhexanal is an organic compound with the molecular formula C7H14O. It is an aldehyde, characterized by the presence of a carbonyl group (C=O) bonded to a hydrogen atom and a methyl group attached to the second carbon of a hexane chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methylhexanal can be synthesized through various methods. One common approach involves the oxidation of 2-methylhexanol using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4). The reaction typically takes place under controlled conditions to prevent over-oxidation to the corresponding carboxylic acid .
Industrial Production Methods: In industrial settings, this compound is often produced via the hydroformylation of 1-hexene. This process involves the addition of a formyl group (CHO) to the terminal carbon of 1-hexene in the presence of a rhodium or cobalt catalyst, followed by hydrogenation to yield this compound .
Chemical Reactions Analysis
Types of Reactions: 2-Methylhexanal undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to 2-methylhexanoic acid using strong oxidizing agents like potassium permanganate.
Reduction: It can be reduced to 2-methylhexanol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Nucleophilic Addition: It can react with nucleophiles like Grignard reagents to form secondary alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Nucleophilic Addition: Grignard reagents (RMgX) in anhydrous ether.
Major Products Formed:
Oxidation: 2-Methylhexanoic acid.
Reduction: 2-Methylhexanol.
Nucleophilic Addition: Secondary alcohols with various alkyl groups depending on the Grignard reagent used.
Scientific Research Applications
2-Methylhexanal has diverse applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a model compound in studies of aldehyde metabolism and enzymatic oxidation.
Medicine: It is investigated for its potential role in the synthesis of bioactive molecules.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant odor
Mechanism of Action
The mechanism of action of 2-Methylhexanal involves its reactivity as an aldehyde. It can undergo nucleophilic addition reactions, where nucleophiles attack the electrophilic carbonyl carbon, leading to the formation of various products. The carbonyl group is the primary site of reactivity, and its interactions with nucleophiles, oxidizing agents, and reducing agents define the compound’s chemical behavior .
Comparison with Similar Compounds
Hexanal: Similar structure but lacks the methyl group on the second carbon.
2-Methylpentanal: Similar structure but has one less carbon in the chain.
2-Methylheptanal: Similar structure but has one more carbon in the chain.
Uniqueness: 2-Methylhexanal is unique due to its specific structure, which imparts distinct chemical properties and reactivity. The presence of the methyl group on the second carbon influences its boiling point, solubility, and reactivity compared to other aldehydes .
Properties
IUPAC Name |
2-methylhexanal | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O/c1-3-4-5-7(2)6-8/h6-7H,3-5H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHVGMUDWABJNRC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50862473 | |
Record name | 2-Methylhexanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50862473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
925-54-2, 72590-78-4 | |
Record name | 2-Methylhexanal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=925-54-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methylhexanal | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000925542 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methylhexanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50862473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methylhexanal | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.927 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-METHYLHEXANAL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4OR6YH4F1O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | (±)-2-Methylhexanal | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040191 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 2-methylhexanal formed and what are its primary applications in research?
A1: this compound is often synthesized as a product of the hydroformylation reaction of 1-hexene. This reaction, typically catalyzed by rhodium complexes with various ligands, can yield both heptanal (the linear product) and this compound (the branched product). [, , ] Research focuses on optimizing reaction conditions and catalyst design to control the selectivity towards the desired aldehyde. [, , ]
Q2: What factors influence the selectivity of the hydroformylation reaction towards this compound?
A2: The choice of ligands, solvents, and reaction conditions significantly impacts the ratio of heptanal to this compound produced. For instance, researchers found that using fluorinated phosphine ligands like diphenyl(pentafluorophenyl)phosphine in supercritical carbon dioxide as a solvent favored the formation of aldehydes while reducing undesirable isomerization side reactions. [] Additionally, the type of phosphine ligand used can influence the linear to branched aldehyde ratio (n/iso ratio), although not as dramatically as other factors. []
Q3: Are there alternative synthetic routes to this compound beyond hydroformylation?
A3: Yes, one study explored the reaction of acrolein oxime with butyllithium, yielding a mixture of products including this compound oxime. [] This method highlights a different approach to synthesizing the compound, albeit with lower selectivity compared to hydroformylation.
Q4: Beyond its synthesis, has this compound been used in other research contexts?
A4: While the provided research primarily focuses on its synthesis, the presence of this compound oxime in the acrolein oxime/butyllithium reaction suggests potential applications in organic synthesis or as a building block for more complex molecules. [] Further research is needed to explore these potential applications.
Q5: What is the significance of researching alternative synthetic routes and applications for this compound?
A5: Exploring alternative synthesis methods could lead to more efficient and environmentally friendly production of this compound. [] Additionally, identifying new applications for this compound could unlock its potential in diverse fields, ranging from material science to pharmaceuticals.
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